Cas no 58594-77-7 (Propanoic acid,2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, methyl ester)

Propanoic acid,2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, methyl ester structure
58594-77-7 structure
Product Name:Propanoic acid,2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, methyl ester
Numero CAS:58594-77-7
MF:C17H15F3O4
MW:340.293815851212
CID:373916
PubChem ID:94586
Update Time:2025-04-19

Propanoic acid,2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoic acid,2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, methyl ester
    • methyl 2-[p-[p-(trifluoromethyl)phenoxy]phenoxy]propionate
    • methyl (RS)-2-[4-(α,α,α-trifluoro-p-tolyloxy)phenoxy]propionate
    • methyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate
    • rac-methyl (2R)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
    • Trifop-methyl
    • EINECS 261-352-0
    • methyl 2-(4-(4-trifluoromethylphenoxy)phenoxy)propionate
    • 58594-77-7
    • methyl-2-[4'-(4'-trifluoromethyl-phenoxy)-phenoxy]-propionate
    • methyl-alpha-[4-(4-trifluoromethylphenoxy)phenoxy]propionate
    • Propanoic acid, 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, methyl ester
    • Q27282886
    • methyl-alpha-[4-(4-trifluoromethylphenoxy)-phenoxy]propionate
    • Propanoic acid, 2-(4-(4-(trifluoromethyl)phenoxy)phenoxy)-, methyl ester
    • NS00053750
    • Methyl 2-(p-(p-(trifluoromethyl)phenoxy)phenoxy)propionate
    • Methyl alpha-[4-(4-Trifluoromethylphenoxy)phenoxy]-propionate
    • Trifop-methyl [ISO]
    • DTXSID10886276
    • Methyl alpha-[4-(4-Trifluoromethylphenoxy)phenoxy]propionate
    • Methyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate
    • UNII-L9Z1XK4D7Z
    • METRIFLUFEN
    • SCHEMBL158783
    • L9Z1XK4D7Z
    • HOE-29152
    • Inchi: 1S/C17H15F3O4/c1-11(16(21)22-2)23-13-7-9-15(10-8-13)24-14-5-3-12(4-6-14)17(18,19)20/h3-11H,1-2H3
    • Chiave InChI: MDXGYOOITGBCBW-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CC(=CC=1)OC1C=CC(=CC=1)OC(C(=O)OC)C)(F)F

Proprietà calcolate

  • Massa esatta: 340.09200
  • Massa monoisotopica: 340.09224344g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 397
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 44.8Ų

Proprietà sperimentali

  • PSA: 44.76000
  • LogP: 4.43800
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.